molecular formula C11H14N2O4 B12043062 N-(2-ethoxy-5-nitrophenyl)propanamide CAS No. 132899-69-5

N-(2-ethoxy-5-nitrophenyl)propanamide

Cat. No.: B12043062
CAS No.: 132899-69-5
M. Wt: 238.24 g/mol
InChI Key: IRCWXOXMYYBUJL-UHFFFAOYSA-N
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Description

N-(2-ethoxy-5-nitrophenyl)propanamide is an organic compound with the molecular formula C11H14N2O4 and a molecular weight of 238.245 g/mol . This compound is known for its unique structural features, which include an ethoxy group, a nitro group, and a propanamide moiety attached to a benzene ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxy-5-nitrophenyl)propanamide typically involves the nitration of an ethoxy-substituted benzene derivative followed by amide formation. The general synthetic route can be summarized as follows:

    Nitration: Ethoxybenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

    Amide Formation: The nitro-substituted ethoxybenzene is then reacted with propanoyl chloride in the presence of a base such as pyridine to form the propanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxy-5-nitrophenyl)propanamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides, amines.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: N-(2-ethoxy-5-aminophenyl)propanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-ethoxy-5-nitrobenzoic acid and propanamide.

Scientific Research Applications

N-(2-ethoxy-5-nitrophenyl)propanamide is utilized in several scientific research fields:

    Chemistry: As a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxy-5-nitrophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide moiety can form hydrogen bonds with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-nitrophenyl)propanamide
  • N-(2-ethoxy-4-nitrophenyl)propanamide
  • N-(2-ethoxy-5-nitrophenyl)butanamide

Uniqueness

N-(2-ethoxy-5-nitrophenyl)propanamide is unique due to the specific positioning of the ethoxy and nitro groups on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

132899-69-5

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

N-(2-ethoxy-5-nitrophenyl)propanamide

InChI

InChI=1S/C11H14N2O4/c1-3-11(14)12-9-7-8(13(15)16)5-6-10(9)17-4-2/h5-7H,3-4H2,1-2H3,(H,12,14)

InChI Key

IRCWXOXMYYBUJL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OCC

Origin of Product

United States

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